3-(1-(2-(4-Bromophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(2-(4-Bromophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a bromophenyl group, a pyrrolidine ring, and an oxazolidine-2,4-dione moiety
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Related compounds such as pyrazolines and their derivatives have been found to have confirmed biological and pharmacological activities . They have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
For instance, pyrazoline derivatives have been found to inhibit Acetylcholinesterase (AchE), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition affects normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
For instance, pyrazoline derivatives have been found to affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury .
Result of Action
For instance, pyrazoline derivatives have been found to reduce the activity of AchE, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(4-Bromophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenyl Acetyl Intermediate: This step involves the acylation of 4-bromophenyl with an appropriate acylating agent under acidic or basic conditions.
Pyrrolidine Ring Formation: The intermediate is then reacted with a pyrrolidine derivative to form the pyrrolidine ring.
Oxazolidine-2,4-dione Formation: Finally, the oxazolidine-2,4-dione moiety is introduced through a cyclization reaction involving the pyrrolidine intermediate and a suitable reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(4-Bromophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodophenyl derivatives or other substituted phenyl derivatives.
Scientific Research Applications
3-(1-(2-(4-Bromophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its mechanism of action.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(1-(2-Phenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-(1-(2-(4-Chlorophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
Uniqueness
The presence of the bromine atom in 3-(1-(2-(4-Bromophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-[2-(4-bromophenyl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4/c16-11-3-1-10(2-4-11)7-13(19)17-6-5-12(8-17)18-14(20)9-22-15(18)21/h1-4,12H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGHPBNDINVYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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